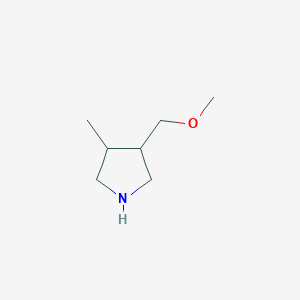3-(Methoxymethyl)-4-methylpyrrolidine
CAS No.:
Cat. No.: VC17409047
Molecular Formula: C7H15NO
Molecular Weight: 129.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H15NO |
|---|---|
| Molecular Weight | 129.20 g/mol |
| IUPAC Name | 3-(methoxymethyl)-4-methylpyrrolidine |
| Standard InChI | InChI=1S/C7H15NO/c1-6-3-8-4-7(6)5-9-2/h6-8H,3-5H2,1-2H3 |
| Standard InChI Key | ABYWCRRRPFRFQD-UHFFFAOYSA-N |
| Canonical SMILES | CC1CNCC1COC |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
3-(Methoxymethyl)-4-methylpyrrolidine (CAS: 2097937-33-0) is typically encountered as its hydrochloride salt, with the molecular formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol . The compound’s structure consists of a pyrrolidine ring substituted with a methoxymethyl group (-CH₂OCH₃) at position 3 and a methyl group (-CH₃) at position 4 (Figure 1). The presence of these substituents introduces steric and electronic effects that influence reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₇H₁₆ClNO | |
| Molecular weight | 165.66 g/mol | |
| Purity | ≥95% | |
| Form | Hydrochloride salt |
Synthesis and Manufacturing
Synthetic Routes
-
Ring Formation: Constructing the pyrrolidine backbone via cyclization of a linear amine precursor.
-
Substituent Introduction:
-
Methoxymethylation: Reaction of the pyrrolidine intermediate with methoxymethyl chloride under basic conditions.
-
Methylation: Introduction of the methyl group at position 4 using methylating agents like methyl iodide.
-
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Challenges in Production
Commercial production of this compound has been discontinued, as indicated by supplier catalogs . Challenges include:
-
Regioselectivity: Ensuring precise substitution at the 3- and 4-positions.
-
Purification: Separating stereoisomers or byproducts generated during synthesis.
Applications in Organic Chemistry
Catalytic Uses
While direct evidence for 3-(methoxymethyl)-4-methylpyrrolidine’s catalytic activity is lacking, structurally related compounds like (S)-(+)-2-(Methoxymethyl)pyrrolidine serve as organocatalysts in asymmetric aldol reactions . The methoxymethyl group enhances solubility and modulates electron density at the nitrogen center, facilitating enantioselective transformations.
Pharmaceutical Intermediates
Pyrrolidine derivatives are pivotal in drug discovery. For instance:
-
Lisinopril, a hypertension drug, incorporates a pyrrolidine ring .
-
Planar chiral phosphaferrocenophanes, synthesized using methoxymethyl-pyrrolidine derivatives, have applications in materials science .
| Precaution | Guideline |
|---|---|
| Storage | Flammable liquids cabinet |
| Personal protective gear | Gloves, eyeshields, respirator |
| Ventilation | Use in fume hood |
Environmental Impact
The compound’s WGK 3 classification indicates severe aquatic toxicity . Proper disposal protocols are essential to mitigate environmental risks.
Future Research Directions
Expanding Synthetic Utility
-
Asymmetric Catalysis: Investigating enantioselective reactions using chiral variants of this compound.
-
Polymer Chemistry: Exploring its use in synthesizing conductive or biodegradable polymers.
Biological Activity Screening
Despite limited data, the structural similarity to bioactive pyrrolidines warrants studies on:
-
Antimicrobial Properties: Testing against drug-resistant pathogens.
-
Enzyme Inhibition: Targeting proteases or kinases involved in diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume